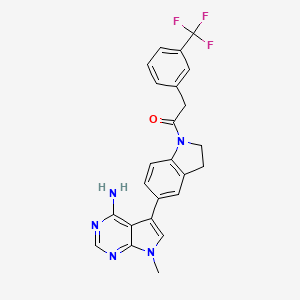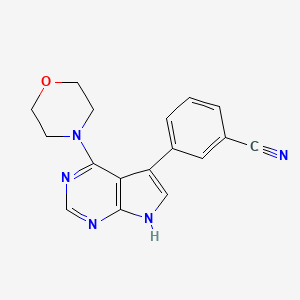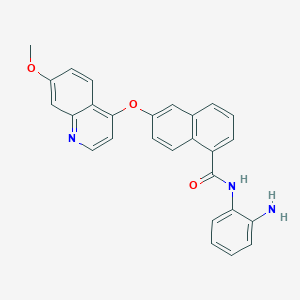
PP242
Descripción general
Descripción
PP 242, también conocido como Torkinib, es un inhibidor selectivo de la diana mamífera de la rapamicina (mTOR). Es un inhibidor potente y competitivo de ATP que se dirige a ambos complejos de mTOR, mTORC1 y mTORC2, con alta especificidad. Este compuesto ha ganado una atención significativa en la investigación científica debido a su capacidad para inducir la autofagia y la apoptosis, lo que lo convierte en una herramienta valiosa para estudiar diversos procesos celulares y enfermedades .
Aplicaciones Científicas De Investigación
PP 242 tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza para estudiar la vía de señalización de mTOR y su papel en procesos celulares como la autofagia y la apoptosis. En biología, PP 242 se emplea para investigar los efectos de la inhibición de mTOR en el crecimiento, la proliferación y la supervivencia celular. En medicina, este compuesto se está explorando por sus posibles aplicaciones terapéuticas en el tratamiento del cáncer, particularmente en la orientación de las células leucémicas. Además, PP 242 se utiliza en la industria para el desarrollo de nuevos fármacos y agentes terapéuticos .
Mecanismo De Acción
El mecanismo de acción de PP 242 implica la inhibición de la actividad de la quinasa mTOR. Al unirse al sitio activo de mTOR, PP 242 evita la fosforilación de las dianas río abajo, interrumpiendo así la vía de señalización de mTOR. Esta inhibición conduce a la inducción de la autofagia y la apoptosis en varios tipos de células. Los objetivos moleculares de PP 242 incluyen mTORC1 y mTORC2, que están involucrados en la regulación del crecimiento, la proliferación y la supervivencia celular .
Análisis Bioquímico
Biochemical Properties
PP242 interacts with mTOR, a serine/threonine protein kinase that regulates many cellular functions . It inhibits both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), sequentially inhibiting phosphorylated AKT, S6K, and 4EBP1 . This interaction disrupts the mTOR signaling pathway, which plays a crucial role in cell survival and proliferation .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It effectively induces apoptosis in primary samples cultured with or without stroma . In glioblastoma cells, this compound inhibits cell proliferation, migration, invasiveness, and stemness properties by inhibiting mTORC2/AKT .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to mTOR, thereby inhibiting its activity. This inhibition disrupts the mTOR signaling pathway, leading to decreased phosphorylation of AKT, S6K, and 4EBP1 . This disruption of the mTOR pathway leads to changes in cell survival, proliferation, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have significant effects over time. After 3 weeks of this compound treatment in a colon cancer xenograft mouse model, a reduction in tumor size and weight was observed . This suggests that this compound has long-term effects on cellular function.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, in a murine leukemia model, this compound inhibited mTOR signaling in leukemic cells and demonstrated a greater anti-leukemia effect than rapamycin
Metabolic Pathways
This compound is involved in the mTOR signaling pathway, which plays a crucial role in cell metabolism . By inhibiting mTOR, this compound can disrupt this pathway and potentially affect metabolic flux or metabolite levels .
Subcellular Localization
The subcellular localization of this compound is not well defined. One study suggests that this compound does not cause nuclear translocation of mTOR, indicating that it may primarily function in the cytoplasm
Métodos De Preparación
PP 242 se puede sintetizar a través de una serie de reacciones químicas. La ruta sintética típicamente implica la formación del núcleo de pirazolo[3,4-d]pirimidina, seguido de la introducción de sustituyentes específicos para lograr la estructura deseada. El compuesto se prepara a menudo en un entorno de laboratorio utilizando reactivos como el dimetilsulfóxido (DMSO) y el etanol. La solubilidad de PP 242 en DMSO es aproximadamente 62 mg/mL, mientras que en etanol, es de alrededor de 18 mg/mL .
Análisis De Reacciones Químicas
PP 242 sufre varias reacciones químicas, incluida la oxidación, la reducción y la sustitución. Los reactivos comunes utilizados en estas reacciones incluyen el peróxido de hidrógeno para la oxidación, el borohidruro de sodio para la reducción y los compuestos halogenados para la sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de PP 242 puede conducir a la formación de derivados hidroxilados, mientras que la reducción puede producir derivados de amina .
Comparación Con Compuestos Similares
PP 242 es único en su capacidad para inhibir selectivamente tanto mTORC1 como mTORC2, lo que lo distingue de otros inhibidores de mTOR como la rapamicina, que se dirige principalmente a mTORC1. Los compuestos similares a PP 242 incluyen AZD8055, Torin 1 y Ridaforolimus. Estos compuestos también inhiben la actividad de mTOR pero difieren en su selectividad y potencia. Por ejemplo, se sabe que AZD8055 y Torin 1 inhiben tanto mTORC1 como mTORC2, mientras que Ridaforolimus se dirige principalmente a mTORC1 .
Propiedades
IUPAC Name |
2-(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)-1H-indol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O/c1-8(2)22-16-13(15(17)18-7-19-16)14(21-22)12-6-9-5-10(23)3-4-11(9)20-12/h3-8,20,23H,1-2H3,(H2,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAQYJIYDMLAIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=NC=NC(=C2C(=N1)C3=CC4=C(N3)C=CC(=C4)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048685 | |
| Record name | PP242 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092351-67-1 | |
| Record name | Torkinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092351-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PP-242 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092351671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PP242 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PP-242 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5669VNZ7V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














